Dodecenyl chloride

Catalog No.
S1929616
CAS No.
32734-93-3
M.F
C12H23Cl
M. Wt
202.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecenyl chloride

CAS Number

32734-93-3

Product Name

Dodecenyl chloride

IUPAC Name

1-chlorododec-1-ene

Molecular Formula

C12H23Cl

Molecular Weight

202.76 g/mol

InChI

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3

InChI Key

TWZIVEXYNWAOMT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=CCl

Canonical SMILES

CCCCCCCCCCC=CCl
  • Organic Synthesis

    Dodecane, 1-chloro- serves as a useful precursor for the synthesis of various other organic compounds. The chlorine atom readily undergoes nucleophilic substitution reactions, allowing researchers to introduce a desired functional group onto the dodecane chain. This property makes it valuable for creating long-chain alcohols, ethers, amines, and other complex molecules ().

  • Material Science Research

    The long hydrophobic carbon chain and reactive chlorine end group of Dodecane, 1-chloro- make it a potential candidate for research in material science. For instance, it can be used to modify surfaces, creating self-assembled monolayers (SAMs) with specific properties. These SAMs can be used to study adhesion, wetting behavior, and corrosion resistance in various materials ().

  • Chemical Biology Research

    Dodecane, 1-chloro- can be employed as a tool in chemical biology research due to its ability to interact with biological systems. By studying its interactions with proteins, membranes, or enzymes, researchers can gain insights into cellular processes and potentially develop new drugs or diagnostic tools ().

Dodecenyl chloride, also known as dodecenyl succinic anhydride, is a chemical compound characterized by its unique structure and properties. It is primarily used in organic synthesis and as a reagent in various chemical processes. The compound features a long hydrocarbon chain, which contributes to its hydrophobic characteristics, making it useful in various applications, particularly in modifying polymers and biopolymers.

, including:

  • Hydrolysis: When reacted with water, dodecenyl chloride undergoes hydrolysis to yield dodecanoic acid and hydrochloric acid:
    C12H23Cl+H2OC12H24O2+HCl\text{C}_{12}\text{H}_{23}\text{Cl}+\text{H}_2\text{O}\rightarrow \text{C}_{12}\text{H}_{24}\text{O}_2+\text{HCl}
    This reaction is exothermic, with a standard enthalpy change of approximately -71 kJ/mol .
  • Esterification: Dodecenyl chloride can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  • Polymerization: It can also be used in polymerization reactions, particularly in the modification of polysaccharides and proteins .

Dodecenyl chloride exhibits notable biological activity, particularly in the context of enzyme encapsulation. Research has shown that it can be used to enhance the stability and activity of lipases when incorporated into alginate hydrogels. This application highlights its potential in biocatalysis and biotechnology .

Dodecenyl chloride can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of dodecene using chlorine gas or thionyl chloride under controlled conditions. The reaction typically requires heating and may involve catalysts to improve yield.
  • Reaction with Sulfur Dichloride: Dodecene can also be reacted with sulfur dichloride to produce dodecenyl chloride. This method often yields high purity products.
  • From Dodecanol: Another common synthesis route involves reacting n-dodecanol with thionyl chloride or phosphorus pentachloride, resulting in the formation of dodecanoyl chloride as an intermediate .

Dodecenyl chloride has a variety of applications across different fields:

  • Polymer Modification: It is widely used to modify polysaccharides and proteins for improved solubility and functionality in various applications, including drug delivery systems .
  • Synthesis of Surfactants: The compound serves as a precursor for the synthesis of surfactants used in detergents and emulsifiers.
  • Coatings and Adhesives: Its hydrophobic properties make it suitable for use in coatings and adhesives, enhancing water resistance and durability.

Studies have shown that dodecenyl chloride can interact with various biological molecules, impacting their structure and function. For instance, its use in modifying alginate hydrogels has been linked to improved enzyme stability and activity . Additionally, research indicates that dodecenyl succinic anhydride derivatives exhibit unique interactions that enhance their application potential in biomedical fields .

Dodecenyl chloride shares similarities with several other compounds due to its long-chain structure and functional properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Dodecanoyl chlorideAcyl chlorideDerived from lauric acid; used primarily for fatty acid derivatives .
Dodecyl trimethyl ammonium chlorideQuaternary ammonium saltExhibits surfactant properties; used in personal care products .
Dodecyl succinic anhydrideAnhydrideUsed for modifying polysaccharides; enhances mechanical properties of films .

Dodecenyl chloride is unique due to its specific reactivity profile and applications in enzyme stabilization compared to other similar compounds.

Systematic and Common Names

Dodecenyl chloride is systematically named (E)-1-chlorododec-1-ene under IUPAC guidelines, indicating the position of the chlorine atom on the first carbon of a dodecene chain with an E (trans) configuration. Common synonyms include:

  • 1-Chlorododecene
  • Dodecenyl chloride
  • Lauryl chloride (in specific contexts).

The compound is often confused with 1-chlorododecane (CAS 112-52-7), a saturated analog lacking the double bond.

Molecular and Structural Features

The molecular structure comprises a 12-carbon chain with a terminal chlorine atom adjacent to a double bond. Key features include:

  • Molecular formula: $$ \text{C}{12}\text{H}{23}\text{Cl} $$
  • Molecular weight: 202.76 g/mol.
  • Structural formula: $$ \text{CH}3(\text{CH}2)_9\text{CH}=\text{CHCl} $$.

The presence of the double bond introduces geometric isomerism, with cis (Z) and trans (E) forms differing in spatial arrangement.

Table 1: Key Identifiers for Dodecenyl Chloride

PropertyValueSource
CAS Registry Number32734-93-3 (1-chlorododecene)
IUPAC Name(E)-1-chlorododec-1-ene
Molecular Formula$$ \text{C}{12}\text{H}{23}\text{Cl} $$
Boiling Point255–257°C (crude)

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides limited but valuable information for dodecenyl chloride characterization. Chlorine nuclear magnetic resonance represents a specialized technique applicable to organic chlorides, utilizing both ³⁵Cl and ³⁷Cl nuclei [1]. The ³⁵Cl nucleus exhibits higher sensitivity compared to ³⁷Cl, although both yield relatively broad signals due to their quadrupolar nature [1]. For organic chlorides such as dodecenyl chloride, the chlorine nuclear magnetic resonance signals become exceptionally broad, often spanning tens of kilohertz, which significantly limits the practical utility of this technique for routine analysis [1].

The molecular structure of dodecenyl chloride, characterized by the chemical formula C₁₂H₂₃Cl [2] [3], presents specific challenges for nuclear magnetic resonance analysis. The compound exists as (E)-1-chlorododec-1-ene, indicating a trans configuration around the carbon-carbon double bond adjacent to the chlorine substituent [3]. This geometric arrangement influences the chemical environment of the chlorine atom, potentially affecting the nuclear magnetic resonance spectral characteristics.

Chemical shift ranges for chlorine nuclear magnetic resonance extend from -50 to 1050 parts per million, providing a broad window for detection [1]. However, the increasing molecular size and asymmetry of dodecenyl chloride contribute to significant line broadening, making peak resolution challenging [1]. The linear alkyl chain containing nine additional carbon atoms beyond the chloroalkene functionality increases the overall molecular complexity, further complicating nuclear magnetic resonance interpretation.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy offers more practical analytical capabilities for dodecenyl chloride characterization. Related dodecenyl compounds demonstrate characteristic absorption patterns in infrared spectra [4] [5]. The presence of the carbon-chlorine bond typically manifests as absorption bands in the fingerprint region of the infrared spectrum, providing structural confirmation.

The alkene functionality in dodecenyl chloride contributes distinctive infrared absorption characteristics. Carbon-carbon double bond stretching vibrations typically appear around 1600-1650 cm⁻¹, while the corresponding carbon-hydrogen stretching modes of the alkene protons occur near 3000-3100 cm⁻¹. The extensive aliphatic chain contributes multiple carbon-hydrogen stretching and bending vibrations throughout the infrared spectrum.

Mass spectrometry provides definitive molecular identification through accurate mass determination and fragmentation pattern analysis [6] [7]. The molecular ion peak for dodecenyl chloride appears at m/z 202.76, corresponding to the molecular weight [2] [3]. The exact mass of 202.1488284 Da enables precise elemental composition confirmation [3].

Electron ionization mass spectrometry generates characteristic fragmentation patterns for dodecenyl chloride. The chlorine atom influences fragmentation pathways through its electron-withdrawing properties and the formation of chloride ions. Common fragmentation includes loss of chlorine (M-35 for ³⁵Cl or M-37 for ³⁷Cl) and sequential loss of alkyl chain segments. The isotope pattern arising from ³⁵Cl and ³⁷Cl provides additional structural confirmation through the characteristic 3:1 intensity ratio.

Gas chromatography-mass spectrometry represents the preferred analytical method for dodecenyl chloride analysis, combining separation capabilities with mass spectral identification [7]. The compound exhibits appropriate volatility for gas chromatographic separation, enabling effective purification and quantitative analysis.

Thermodynamic Properties

Boiling Point and Phase Behavior

The boiling point of dodecenyl chloride occurs at 251.6°C under standard atmospheric pressure (760 mmHg) [8]. This elevated boiling point reflects the molecular weight of 202.76 g/mol and the intermolecular forces present in the liquid phase [2] [3]. The linear dodecyl chain contributes significant van der Waals interactions, while the chlorine substituent provides additional dipolar interactions.

Comparison with related compounds provides insight into structure-property relationships. The saturated analog 1-chlorododecane exhibits similar thermodynamic behavior, demonstrating the minimal impact of the single carbon-carbon double bond on bulk thermal properties. The presence of the alkene functionality introduces geometric constraints but does not substantially alter the overall intermolecular interaction profile.

Phase transition behavior for dodecenyl chloride involves liquid-vapor equilibrium at elevated temperatures. The compound maintains liquid character under ambient conditions, with crystallization temperatures remaining unreported in available literature [8]. The linear molecular geometry and moderate polarity suggest conventional liquid behavior without unusual phase transition characteristics.

Vapor pressure characteristics follow typical trends for long-chain organic chlorides. The substantial molecular weight and intermolecular forces result in low vapor pressure at ambient temperatures, indicating minimal volatility under normal handling conditions.

Solubility and Partition Coefficients

Dodecenyl chloride exhibits highly hydrophobic characteristics, as evidenced by the calculated logarithmic partition coefficient (LogP) of 6.52 [9]. This exceptionally high value indicates strong preference for organic phases over aqueous environments, consistent with the extensive aliphatic character of the molecule.

Solubility in water remains extremely limited due to the hydrophobic dodecyl chain and the minimal polar character contributed by the carbon-chlorine bond [10]. The compound demonstrates characteristics typical of long-chain organic halides, with water solubility values below detection limits for practical applications.

Organic solvent compatibility varies depending on solvent polarity and hydrogen bonding characteristics. Nonpolar solvents such as hexane, cyclohexane, and chlorinated hydrocarbons provide excellent solubility for dodecenyl chloride. Moderately polar solvents including ethers and esters also demonstrate good solubility, while highly polar protic solvents show limited dissolution capacity.

The partition coefficient between octanol and water (LogP = 6.52) positions dodecenyl chloride among highly lipophilic compounds [9]. This property has significant implications for environmental fate, bioaccumulation potential, and membrane permeability characteristics. The high lipophilicity suggests potential for bioaccumulation in fatty tissues and limited aqueous transport in environmental systems.

Reactivity Profiles

Nucleophilic Substitution Kinetics

Dodecenyl chloride participates in nucleophilic substitution reactions through mechanisms typical of vinyl halides. The compound structure, (E)-1-chlorododec-1-ene, positions the chlorine atom on a carbon-carbon double bond, fundamentally altering reactivity compared to saturated alkyl chlorides [11] [12].

Vinyl chlorides generally exhibit reduced reactivity toward nucleophilic substitution compared to their saturated counterparts [13]. The sp² hybridization of the carbon bearing the chlorine substituent decreases electron density, making the carbon center less electrophilic. Additionally, the planar geometry around the double bond creates steric hindrance that impedes nucleophile approach from the backside, preventing typical SN2 mechanism operation [13].

The nucleophilic substitution of dodecenyl chloride typically proceeds through addition-elimination mechanisms rather than direct substitution pathways [11] [12]. Initial nucleophilic attack occurs at the carbon-carbon double bond, forming a carbanion intermediate. Subsequent elimination of chloride ion restores the double bond while incorporating the nucleophile.

Reaction kinetics for nucleophilic substitution depend strongly on nucleophile strength and reaction conditions. Strong nucleophiles such as alkoxide ions, amide ions, and organometallic reagents demonstrate higher reactivity than weaker nucleophiles like water or alcohols [13]. Elevated temperatures typically favor substitution reactions by providing sufficient activation energy for the addition-elimination pathway.

Solvent effects significantly influence nucleophilic substitution rates for dodecenyl chloride. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance nucleophile reactivity by solvating cations while leaving nucleophiles relatively unsolvated [13]. This solvation pattern increases nucleophile nucleophilicity and accelerates substitution reactions.

Elimination Reaction Tendencies

Elimination reactions represent a competing pathway for dodecenyl chloride under basic conditions. The molecular structure provides multiple sites for elimination, including both the vinyl chloride functionality and potential elimination from the aliphatic chain [14] [15] [16].

The vinyl chloride group in dodecenyl chloride can undergo elimination to form acetylene derivatives. Treatment with strong bases such as sodium amide or potassium tert-butoxide at elevated temperatures promotes elimination of hydrogen chloride, generating the corresponding alkyne [14]. This reaction typically requires harsh conditions due to the stability of the vinyl chloride bond.

Beta-elimination represents an alternative pathway when appropriate beta-hydrogens are available [14] [16]. However, the specific structure of dodecenyl chloride, with chlorine attached to the vinyl carbon, limits traditional beta-elimination pathways. The compound lacks beta-hydrogens relative to the chlorine-bearing carbon, reducing the likelihood of conventional elimination mechanisms.

Zaitsev's rule applies to elimination reactions when multiple pathways are available [16]. This rule predicts formation of the most substituted alkene product, corresponding to removal of hydrogen from the beta-carbon bearing the fewest hydrogen atoms [16]. In the case of dodecenyl chloride, elimination would preferentially occur to form the most thermodynamically stable product.

Elimination kinetics follow patterns typical of vinyl halides, with reaction rates influenced by base strength, temperature, and solvent polarity [15]. E2 elimination mechanisms predominate under strongly basic conditions, while E1 mechanisms become significant only under extreme conditions that promote carbocation formation [15].

The competition between nucleophilic substitution and elimination depends on reaction conditions and reagent characteristics [15]. Strong, bulky bases favor elimination pathways, while less hindered nucleophiles promote substitution reactions. Temperature elevation generally enhances elimination relative to substitution due to the entropic advantage of elimination reactions.

Data Tables

Table 1: Physicochemical Properties of Dodecenyl Chloride

PropertyValueReference
Molecular FormulaC₁₂H₂₃Cl [2] [3]
Molecular Weight (g/mol)202.76 [2] [3]
Exact Mass (Da)202.1488284 [3]
CAS Registry Number32734-93-3 [2] [3]
IUPAC Name(E)-1-chlorododec-1-ene [3]
Boiling Point (°C)251.6 at 760 mmHg [8]
Flash Point (°C)101.2 [8]
LogP (Octanol-Water)6.52 [9]
Rotatable Bond Count9 [3]
Heavy Atom Count13 [3]

Table 2: Spectroscopic Analysis Methods for Dodecenyl Chloride

TechniqueApplicabilityLimitationsReference
³⁵Cl NMRLimited utilityBroad signals (tens of kHz) [1]
³⁷Cl NMRLower sensitivityBetter resolution than ³⁵Cl [1]
Infrared SpectroscopyGood analytical utilityCharacteristic absorption bands [4] [5]
Mass SpectrometryExcellent identificationFragmentation patterns [6] [7]
GC-MSPreferred methodSeparation and identification [7]

Table 3: Thermodynamic Properties and Solubility Characteristics

PropertyDodecenyl ChlorideComparison CompoundReference
Boiling Point (°C)251.6 at 760 mmHg- [8]
LogP (Octanol-Water)6.52- [9]
Water SolubilityVery low (hydrophobic)<1 mg/mL (1-chlorododecane) [10]
Molecular Weight202.76204.78 (1-chlorododecane) [2] [17]
PolarityLow (nonpolar)Low (nonpolar)-

XLogP3

6.5

Exact Mass

202.1488284 g/mol

Monoisotopic Mass

202.1488284 g/mol

Heavy Atom Count

13

General Manufacturing Information

Dodecene, 1-chloro-: INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound Types